

Penicillin G potassium pharmacokinetics and metabolism

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Compound Focus: Penicillin G Potassium

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Pharmacokinetic Parameters & Metabolism

Penicillin G Potassium is a beta-lactam antibiotic with bactericidal activity achieved by inhibiting the biosynthesis of cell wall peptidoglycan [1]. Its pharmacokinetics are best described by a **one-compartment model** [2].

The table below summarizes the core quantitative pharmacokinetic data:

Parameter	Value / Description	Conditions / Notes
Protein Binding	45% - 68% [3]	Primarily to albumin.
Volume of Distribution (Vd)	28.9 L (Population Estimate) [2]	Distributes mainly into extracellular fluid; highest levels in kidneys [4] [1].
Clearance (CL)	$CL (L/h) = 0.21 \times CL_{cr} (mL/min)$ [2]	Renal clearance predominates; correlates directly with creatinine clearance.
Elimination Half-Life ($t_{1/2}$)	~42 minutes (31-50 min) [1]	Intravenous, adults with normal renal function. Prolonged in renal impairment (up to 20 hours in anuria) [1].

Parameter	Value / Description	Conditions / Notes
Primary Elimination Route	Renal, via glomerular filtration and active tubular secretion [4] [1].	60-85% excreted unchanged in urine [1].
Non-Renal Clearance	Hepatic metabolism and minimal biliary excretion [1].	Becomes more significant in renal impairment.
Bioavailability	Not applicable for IV/IM administration; destroyed by gastric acid if taken orally [4] [5].	
Key Metabolites	Minimally hepatically metabolized [4].	Excreted predominantly as unchanged drug.

Administration route significantly impacts concentration profiles, as shown in the following table comparing key parameters:

Parameter	Intravenous (IV)	Intramuscular (IM)
Absorption	Immediate	Rapid absorption, but slower than IV [1]
Peak Serum Concentration	Very high, immediate post-infusion (e.g., 400 mcg/mL after 5 million units) [1]	High but transient [1]
Dosing Frequency	Frequent (e.g., every 4-6 hours) or continuous infusion [6] [2]	Less frequent than IV (e.g., every 12-24 hours) [5]

Pharmacokinetic Variability and Dosing Implications

Several patient-specific factors necessitate dose adjustments to achieve therapeutic targets and avoid toxicity.

- **Renal Function:** This is the most critical factor. Creatinine clearance (CL_{Cr}) is a direct predictor of penicillin G clearance [2]. Dosage must be reduced in severe renal impairment, and dosing in anuric patients may require extended intervals up to 20 hours [1].

- **Hepatic Impairment and Hypoalbuminemia:** Hepatic cirrhosis can reduce non-renal clearance and significantly prolong half-life, especially when combined with renal impairment [1] [3]. Although penicillin G is moderately protein-bound (45-68%), **hypoalbuminemia** can alter its pharmacokinetics. One study found that low albumin levels were significantly correlated with higher penicillin concentrations mid-dosing interval, suggesting an increase in the unbound fraction [3].
- **Other Factors:** **Age** affects elimination, with a longer half-life in neonates and infants (up to 3.2 hours) and the elderly due to reduced renal function [4] [1]. **Pregnancy** increases drug elimination, requiring dose adjustment [4]. The **inflammatory state** can enhance penetration into sites like the cerebrospinal fluid (CSF) and pericardium [1].

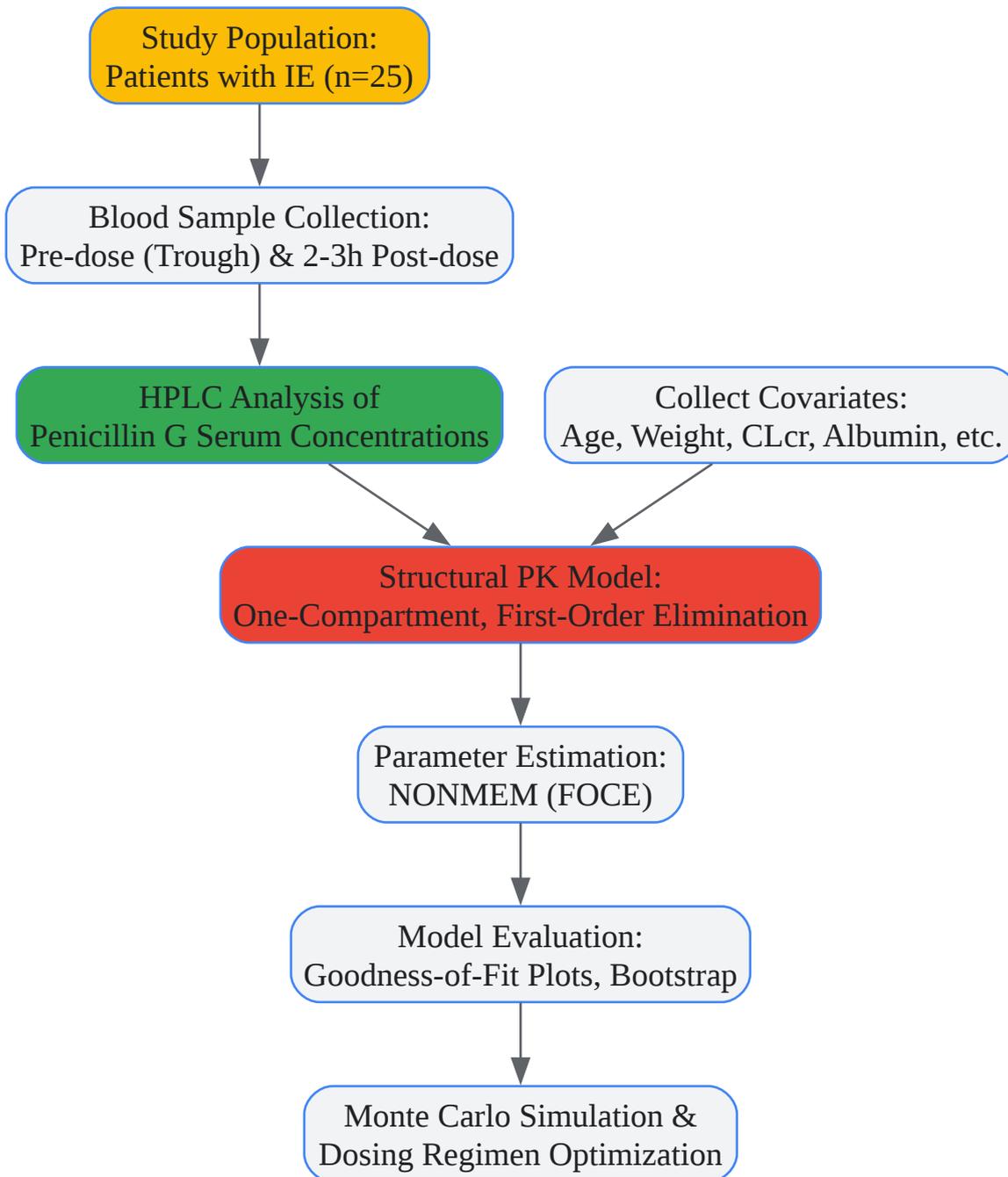
For serious infections like infective endocarditis, a time-dependent killing profile is targeted. A pharmacokinetic-pharmacodynamic (PK-PD) target of **C_{min}/MIC ratio ≥ 60** has been associated with clinical success [2]. Monte Carlo simulations suggest that for patients with normal renal function, a **continuous IV infusion of 1 million units per hour** may be necessary to achieve this target for pathogens with MICs of 0.06-0.12 mg/L [2].

Experimental Protocols for PK Analysis

For researchers conducting pharmacokinetic studies, here are detailed methodologies for key assays.

Protocol 1: Population Pharmacokinetic Modeling

This protocol outlines the workflow for a population PK (PopPK) analysis, which identifies and quantifies sources of variability in drug concentrations [2].



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Population pharmacokinetic modeling workflow for Penicillin G.

Key Steps and Specifications [2]:

- **Structural Model:** A one-compartment model with first-order elimination is typically used.
- **Parameter Estimation:** Use a nonlinear mixed-effects modeling program (e.g., NONMEM). The First-Order Conditional Estimation (FOCE) method is applied.

- **Covariate Model:** Test continuous covariates (CLcr, age, weight, albumin) on CL and Vd using equations like: $CL (L/h) = \theta_1 \times CLcr (mL/min)$.
- **Model Evaluation:** Validate with goodness-of-fit plots (observed vs. predicted concentrations) and bootstrap analysis (e.g., 200 replicates) to assess robustness.
- **Dosing Regimen Optimization:** Perform Monte Carlo simulations (e.g., 1000 virtual patients) to calculate the probability of target attainment (PTA) for various dosing regimens.

Protocol 2: HPLC Assay for Serum Concentration

This high-performance liquid chromatography (HPLC) method is used to determine penicillin G levels in biological samples [2].

Procedure:

- **Sample Preparation:** Add 500 μ L of methanol to 200 μ L of serum.
- **Extraction:** Vortex the mixture immediately for 30 seconds.
- **Centrifugation:** Centrifuge at 15,000 rpm for 5 minutes at room temperature.
- **Filtration:** Filter the supernatant.
- **Chromatographic Conditions:**
 - **Mobile Phase:** Acetonitrile and 50 mM potassium phosphate buffer (1:1, v/v), adjusted to pH 5.0.
 - **Flow Rate:** 0.8 mL/min.
 - **Injection Volume:** 20 μ L.
- **Detection:** The lower limit of detection for this method is 0.5 μ g/mL, with intra- and inter-assay coefficients of variation less than 10% [2].

Key Takeaways for Professionals

- **Renal function is the primary driver of variability** - dosing must be individualized based on CLcr.
- **Consider hepatic function and albumin status** in critically ill patients, as they can significantly alter PK.
- **For severe infections**, continuous IV infusion may be necessary to achieve aggressive PK/PD targets like a $C_{min}/MIC \geq 60$.
- **The short half-life in patients with normal renal function** necessitates frequent dosing or continuous infusion to maintain therapeutic concentrations.

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References

1. PFIZERPEN - (Penicillin G Potassium for Injection, USP) [labeling.pfizer.com]
2. Population pharmacokinetic analysis and dosing regimen ... [jphcs.biomedcentral.com]
3. Effect of hypoalbuminemia on drug pharmacokinetics [frontiersin.org]
4. Penicillin - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
5. Penicillin G Potassium - an overview [sciencedirect.com]
6. , Penicillin Sodium Monograph... - Drugs.com G Potassium Penicillin G [drugs.com]

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